![molecular formula C10H7FN2O2 B5540169 5-(2-fluorobenzylidene)-2,4-imidazolidinedione](/img/structure/B5540169.png)
5-(2-fluorobenzylidene)-2,4-imidazolidinedione
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Overview
Description
5-(2-Fluorobenzylidene)-2,4-imidazolidinedione is a chemical compound belonging to the class of imidazolidinediones. These compounds are known for their varied biological activities and have been studied for their structural and chemical properties.
Synthesis Analysis
The synthesis of imidazolidinediones often involves the catalytic hydrogenation of corresponding benzylidene compounds. The synthesized compounds undergo rigorous analysis, including spectral identification through IR, 1H NMR, and EI mass spectral analysis to confirm their structures (Wessels, Schwan, & Pong, 1980).
Molecular Structure Analysis
The molecular structure of imidazolidinediones is characterized by coplanarity or specific dihedral angles between the imidazolidinedione and benzylidene rings. This structure is confirmed using X-ray crystallography, revealing intricate details such as hydrogen bonding patterns and crystal packing (Simone et al., 1995).
Chemical Reactions and Properties
Imidazolidinediones react under various conditions to form different derivatives with potential biological activities. They undergo reactions such as aldolisation-crotonisation with aromatic aldehydes to form structurally diverse compounds. These reactions contribute to the broad spectrum of their chemical properties and applications (Costa et al., 1995).
Physical Properties Analysis
The physical properties of 5-(2-fluorobenzylidene)-2,4-imidazolidinediones include their crystalline structure, melting points, and solubility. These properties are often determined using techniques like X-ray crystallography, which provides insights into the compound's crystal packing and intermolecular interactions (Banu et al., 2013).
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Derivatives of 5-(2-fluorobenzylidene)-2,4-imidazolidinedione have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds related to imidazolidinedione demonstrated significant anti-inflammatory activity against carrageenan-induced rat paw edema and inhibited writhing in albino mice, indicating their potential in developing new anti-inflammatory and analgesic agents (Khalifa & Abdelbaky, 2008).
Antidepressant Activity
Research on 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a compound derived from 5-(2-fluorobenzylidene)-2,4-imidazolidinedione, has shown potential antidepressant activity. This suggests that derivatives of 5-(2-fluorobenzylidene)-2,4-imidazolidinedione could be explored further for their antidepressant effects, offering a new avenue for therapeutic intervention in mood disorders (Wessels, Schwan, & Pong, 1980).
Stability and Structure Analysis
Studies on the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons have contributed to understanding the influence of electron delocalization. This research provides insights into the design and synthesis of N-heterocyclic carbenes for various applications, including catalysis and material science (Hobbs et al., 2010).
Anticancer Properties
The anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, a related compound, have been investigated, revealing its potential to induce apoptotic pathways in cancer cell lines. This highlights the possibility of utilizing 5-(2-fluorobenzylidene)-2,4-imidazolidinedione derivatives as a basis for developing new anticancer agents (Szychowski et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXSDLABCZVLRU-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione |
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